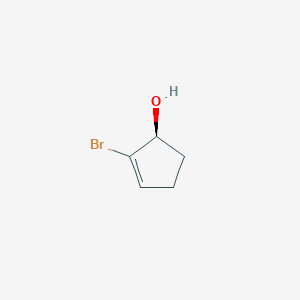
2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold is a complex organophosphorus compound that incorporates a gold atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold typically involves the reaction of 2-Chloro-1-cyclohexyl-3,4-dimethylphospholane with a gold precursor, such as gold chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited large-scale applications. similar compounds are often produced using batch reactors under strictly controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The gold center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The phospholane ring can coordinate with other metal centers, forming complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halides, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. Reactions are typically carried out in solvents like dichloromethane or toluene under inert conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various phospholane derivatives, while oxidation reactions can produce gold(III) complexes.
Scientific Research Applications
2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold has several scientific research applications:
Catalysis: It can act as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-phosphorus bonds.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: Research is ongoing into its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold involves its ability to coordinate with various substrates through its phosphorus and gold centers. This coordination can activate substrates for further chemical reactions or stabilize transition states, facilitating catalytic processes. The molecular targets and pathways involved are specific to the reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-cyclohexyl-3,4-dimethylphospholane: Lacks the gold atom, making it less versatile in catalytic applications.
Gold(III) chloride: A simpler gold compound that does not have the phospholane structure, limiting its coordination chemistry.
Triphenylphosphine gold chloride: Another gold-phosphorus compound, but with different steric and electronic properties.
Uniqueness
2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold is unique due to its combination of a phospholane ring and a gold center, providing distinct reactivity and coordination capabilities that are not found in simpler compounds.
Properties
CAS No. |
124605-48-7 |
|---|---|
Molecular Formula |
C12H22AuClP |
Molecular Weight |
429.69 g/mol |
IUPAC Name |
2-chloro-1-cyclohexyl-3,4-dimethylphospholane;gold |
InChI |
InChI=1S/C12H22ClP.Au/c1-9-8-14(12(13)10(9)2)11-6-4-3-5-7-11;/h9-12H,3-8H2,1-2H3; |
InChI Key |
IISSXOLGIIGGBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CP(C(C1C)Cl)C2CCCCC2.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


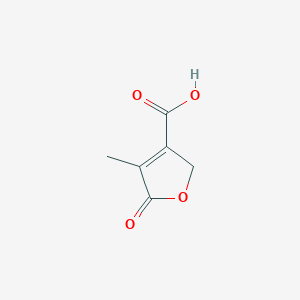
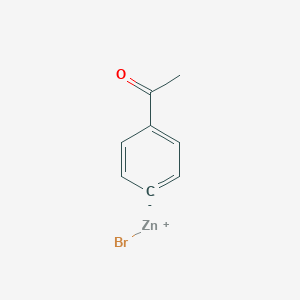
![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)
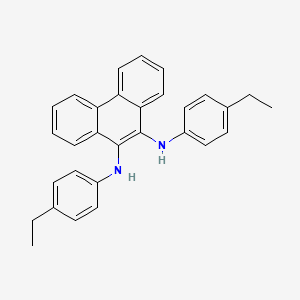
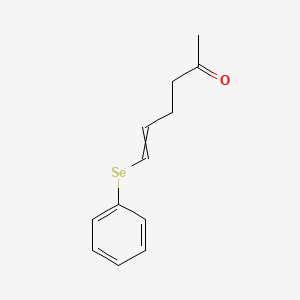
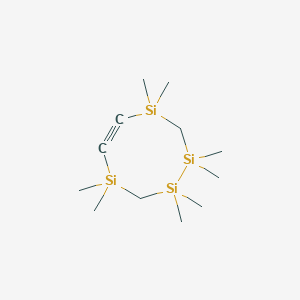
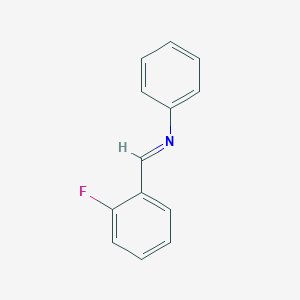
![4-Methyl-3-[(E)-phenyldiazenyl]-2,4-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14282715.png)
![4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate](/img/structure/B14282724.png)
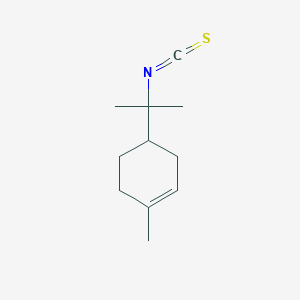
![1,1'-[Methoxy(phenyl)methylene]bis(4-methoxybenzene)](/img/structure/B14282745.png)
![3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione](/img/structure/B14282749.png)
![1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14282752.png)
